2-Bromo-4-fluoro-3-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluoro-3-iodophenol is an aromatic compound characterized by the presence of bromine, fluorine, and iodine substituents on a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-3-iodophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of phenol derivatives. For instance, a phenol derivative can undergo bromination, followed by fluorination and iodination under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-fluoro-3-iodophenol can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The presence of electron-withdrawing halogens makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, forming quinones or hydroquinones.
Coupling Reactions: The halogen substituents allow for cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles like alkoxides or amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products:
Substitution Reactions: Formation of substituted phenols or ethers.
Oxidation Products: Quinones or hydroquinones.
Coupling Products: Biaryl compounds or other complex aromatic systems.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoro-3-iodophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Exploration as a precursor for pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-fluoro-3-iodophenol depends on its application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, which activate the aromatic ring towards nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, halogen bonding, or hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-chlorophenol
- 2-Fluoro-4-iodophenol
- 2-Bromo-4-iodophenol
Comparison: 2-Bromo-4-fluoro-3-iodophenol is unique due to the combination of bromine, fluorine, and iodine substituents, which impart distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to compounds with fewer or different halogen substituents .
Eigenschaften
Molekularformel |
C6H3BrFIO |
---|---|
Molekulargewicht |
316.89 g/mol |
IUPAC-Name |
2-bromo-4-fluoro-3-iodophenol |
InChI |
InChI=1S/C6H3BrFIO/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H |
InChI-Schlüssel |
KNORVNIAUSAEAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1O)Br)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.